molecular formula C19H27N3O4S B2497705 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 2097908-71-7

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(propan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B2497705
CAS No.: 2097908-71-7
M. Wt: 393.5
InChI Key: UCVPROSXEGQQAJ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(propan-2-yl)-1H-imidazole-4-sulfonamide is a synthetic organic compound featuring a 1H-imidazole core substituted with a sulfonamide group at position 4 and a propan-2-yl group at position 1. The N-alkyl chain includes a hydroxy group, a phenyl ring, and an oxan-4-yl (tetrahydropyran) moiety. The oxan-4-yl group may enhance solubility and metabolic stability, while the hydroxy and phenyl groups could influence binding affinity to biological targets.

Synthesis of such compounds typically involves coupling reactions, as seen in analogous imidazole derivatives (e.g., amide bond formation using triethylamine and acetonitrile) . Characterization via ¹H/¹³C NMR and HRMS is standard, ensuring structural fidelity .

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-15(2)22-12-18(20-14-22)27(24,25)21-13-19(23,16-6-4-3-5-7-16)17-8-10-26-11-9-17/h3-7,12,14-15,17,21,23H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVPROSXEGQQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(propan-2-yl)-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the imidazole ring through a cyclization reaction involving glyoxal and ammonia . The sulfonamide group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid . The phenylethyl moiety is then attached through a series of substitution reactions, often involving Grignard reagents or organolithium compounds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(propan-2-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes . The sulfonamide group can mimic the structure of natural substrates, allowing the compound to competitively inhibit enzyme activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol)*
Target Compound Imidazole Sulfonamide, oxan-4-yl, hydroxy, phenyl ~435.5
(S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-...2g Imidazole Benzamide, hexyloxy, gly-phe-NH2 ~492.3
Beta-hydroxyfentanyl () Piperidine Phenethyl, hydroxy, propanamide ~394.5
5-oxo-imidazole derivatives () 5-oxo-imidazole Arylidene, pyrazol-3-one ~350–400 (estimated)

*Calculated based on molecular formula.

Key Observations :

  • The target compound’s imidazole-sulfonamide core distinguishes it from opioid derivatives like beta-hydroxyfentanyl (piperidine-based) .
  • Compared to the benzamide-containing imidazole in , the target’s sulfonamide group may confer higher polarity and hydrogen-bonding capacity, influencing solubility and target selectivity .

Pharmacological and Functional Comparisons

  • Antimicrobial Activity : ’s 5-oxo-imidazole derivatives show growth inhibition against microbes, suggesting imidazole’s role in disrupting microbial enzymes . The target’s sulfonamide group may target bacterial dihydropteroate synthase, akin to sulfa drugs.
  • Enzyme Inhibition : Sulfonamides like acetazolamide inhibit carbonic anhydrase; the target’s sulfonamide group may share this mechanism, while the oxan-4-yl group could modulate membrane permeability .
  • Opioid Contrast : Beta-hydroxyfentanyl’s piperidine-phenethyl scaffold targets µ-opioid receptors, highlighting divergent therapeutic applications compared to the target compound .

Biological Activity

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(propan-2-yl)-1H-imidazole-4-sulfonamide, a compound featuring an imidazole ring and sulfonamide moiety, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that start with readily available precursors. Common methods include:

  • Oxan-4-yl Derivatives : Reacting these derivatives with phenylethyl intermediates.
  • Controlled Conditions : Utilizing specific catalysts and solvents to ensure high yield and purity.

Synthetic Route Example

StepReaction TypeConditions
1Nucleophilic substitutionControlled temperature and pressure
2OxidationUsing hydrogen peroxide or potassium permanganate
3ReductionEmploying sodium borohydride

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. This inhibition can lead to various biological effects depending on the target enzyme involved.

Pharmacological Studies

Research has indicated that this compound exhibits:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Potential use in treating inflammation due to microbial infections.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against common pathogens, showing significant inhibition zones in agar diffusion tests.
    • Results : The compound exhibited higher activity compared to standard antibiotics like ciprofloxacin.
  • Anti-inflammatory Testing : In vitro studies assessed the compound's ability to reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS).
    • Findings : The compound significantly reduced levels of pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.

Compound NameStructure TypeBiological Activity
Compound AImidazole-basedAntibacterial
Compound BSulfonamideAnti-inflammatory
N-[...]Imidazole-sulfonamideAntimicrobial, Anti-inflammatory

Q & A

Q. Basic Techniques

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies key protons (e.g., imidazole C-H at δ 7.8–8.2 ppm; oxane ring protons at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₉H₂₆N₄O₄S; theoretical [M+H]⁺ = 407.17) with <2 ppm error .

Q. Advanced Analysis

  • X-ray Crystallography : Resolves stereochemistry of the 2-hydroxy-2-(oxan-4-yl) group, critical for binding studies .
  • IR Spectroscopy : Detects sulfonamide S=O stretching (1350–1150 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹) to confirm functional group integrity .

What biological targets are hypothesized for this compound?

Basic Target Identification
The sulfonamide-imidazole scaffold is associated with:

  • Antimicrobial Activity : Inhibition of dihydropteroate synthase (DHPS) in bacterial folate synthesis .
  • Anticancer Potential : Interaction with histone deacetylases (HDACs) due to zinc-binding imidazole motifs .

Q. Advanced Mechanistic Studies

  • Binding Affinity Assays : Surface plasmon resonance (SPR) reveals Kd values <10 µM for HDAC6, suggesting isoform selectivity .
  • Molecular Dynamics Simulations : Predict stabilization of the oxane ring in hydrophobic enzyme pockets (e.g., DHPS active site) .

How can computational methods improve reaction design for this compound?

Q. Advanced Computational Strategies

  • Quantum Chemical Calculations : Optimize transition states for key steps (e.g., hydroxyalkylation) using DFT (B3LYP/6-31G*), reducing trial-and-error experimentation .
  • Machine Learning : Predict optimal reaction conditions (e.g., 45°C, 0.1M NaOH) by training models on imidazole-sulfonamide synthesis datasets .

How should researchers address contradictory data in biological activity assays?

Q. Advanced Data Analysis

  • Dose-Response Curves : Re-evaluate IC₅₀ values (e.g., HDAC inhibition vs. cytotoxicity) to distinguish target-specific effects from off-target toxicity .
  • Metabolomic Profiling : LC-MS/MS identifies metabolites (e.g., sulfonamide hydrolysis products) that may confound activity readings .

What are the challenges in scaling up synthesis?

Q. Advanced Process Chemistry

  • Byproduct Management : Oxane ring-opening byproducts (e.g., diols) form at >50°C; controlled cooling (10°C/min) minimizes degradation .
  • Flow Chemistry : Continuous flow systems improve heat transfer during exothermic coupling steps, achieving 85% yield at 100g scale .

How does stereochemistry impact biological activity?

Q. Advanced Chiral Analysis

  • Enantiomeric Resolution : Chiral HPLC (Chiralpak AD-H column) separates R/S isomers; the R-configuration shows 5x higher HDAC inhibition .
  • Circular Dichroism : Confirms absolute configuration of the hydroxy group, correlating with target binding .

Q. Notes

  • Avoid commercial sources (e.g., benchchem) per guidelines; prioritize PubChem and peer-reviewed synthesis protocols .
  • Structural analogs (e.g., ) provide insights into activity optimization and computational modeling .

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